molecular formula C16H16F3NO4S2 B2741928 7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1705095-89-1

7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane

Cat. No. B2741928
CAS RN: 1705095-89-1
M. Wt: 407.42
InChI Key: IZERBDAGHDEWAB-UHFFFAOYSA-N
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Description

7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as FTS or FTSMTF and is a member of the thiazepane family of compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Furan Derivatives Synthesis : Compounds containing furan and sulfone groups have been explored in the synthesis of furan derivatives, which are significant in organic synthesis and potentially pharmaceutical applications. For example, the synthesis of polyfunctionalized furans from phenylglyoxal and 2,4-pentanedione involves acid-catalyzed reactions, indicating the reactivity of furan-containing compounds in synthesizing complex structures (Onitsuka et al., 2000).

  • Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives have been employed in aza-Piancatelli rearrangements, leading to the formation of thiazine or oxazine derivatives. This showcases the potential of furan derivatives in facilitating complex rearrangement reactions (Reddy et al., 2012).

Material Science and Catalysis

  • Furanic Compounds in Biomass Conversion : Furanic compounds, derived from biomass conversion processes, are crucial in developing renewable chemicals and fuels. The catalytic dehydration and hydrogenation of sugars to furanic compounds, such as furfural and furfuryl alcohol, demonstrate the role of furan derivatives in sustainable chemistry (Gupta et al., 2020).

Pharmaceutical Research

  • Antiandrogen Activity : Sulfone derivatives have been studied for their antiandrogen activity, indicating the potential therapeutic applications of sulfone-containing compounds in treating androgen-responsive diseases (Tucker et al., 1988).

Organic Synthesis Methodologies

  • Julia-Kocienski Olefination : Sulfone derivatives have been utilized in Julia-Kocienski olefination reactions, demonstrating their utility in synthesizing complex organic molecules, including alkenes and dienes (Alonso et al., 2005).

properties

IUPAC Name

7-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4S2/c17-16(18,19)24-12-3-5-13(6-4-12)26(21,22)20-8-7-15(25-11-9-20)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZERBDAGHDEWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Furan-2-yl)-4-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane

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